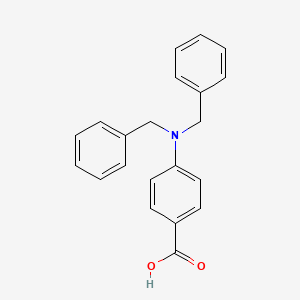

4-(dibenzylamino)benzoic Acid

Description

4-(Dibenzylamino)benzoic acid (C₂₁H₁₉NO₂, MW 317.38 g/mol) is a benzoic acid derivative featuring a dibenzylamino (-N(CH₂C₆H₅)₂) substituent at the para position. This compound is notable for its applications in coordination chemistry, particularly in forming luminescent lanthanide complexes due to its strong chelating ability and electron-donating properties . It is synthesized via multi-step organic reactions, often involving benzylamine derivatives and carboxylation steps, as seen in patent literature (e.g., EP 3 950 692 A1) .

Properties

Molecular Formula |

C21H19NO2 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

4-(dibenzylamino)benzoic acid |

InChI |

InChI=1S/C21H19NO2/c23-21(24)19-11-13-20(14-12-19)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,23,24) |

InChI Key |

SAYOYSGARAQFRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Trends

- Lanthanide Complexes: this compound-based complexes exhibit tunable photoluminescence, making them candidates for OLEDs and sensors .

- Structure-Activity Relationships: Bulkier substituents (e.g., dibenzylamino) enhance luminescence but reduce solubility, whereas smaller groups (e.g., dimethylamino) improve processability .

- Emerging Derivatives: Recent patents highlight derivatives like 4-(dibenzylamino)cyclohexanecarboxylic acid for pharmaceutical intermediates, indicating a shift toward functionalized cycloalkyl analogs .

Q & A

Q. How can the solubility of 4-(dibenzylamino)benzoic acid be experimentally determined in organic solvents?

To determine solubility, researchers commonly employ the gravimetric method :

- Prepare saturated solutions of the compound in selected solvents (e.g., methanol, dimethyl sulfoxide) at controlled temperatures (e.g., 298 K).

- Filter the saturated solution to remove undissolved solids.

- Evaporate the solvent under reduced pressure and weigh the residual compound.

- Calculate solubility (e.g., g/L or mol/L) based on mass and solvent volume.

Example Solubility Workflow :

| Solvent | Temperature (K) | Method | Key Considerations |

|---|---|---|---|

| Methanol | 298 | Gravimetric | Account for solvent volatility |

| DMSO | 303 | Gravimetric | Ensure complete evaporation |

Substituents like dibenzylamino groups influence solubility due to steric and electronic effects. Polar aprotic solvents (e.g., DMSO) often enhance solubility for such aromatic derivatives .

Q. What are the standard steps for determining the crystal structure of this compound using X-ray crystallography?

Key steps include:

- Data Collection : Mount a single crystal on a diffractometer (e.g., Bruker D8 Venture) and collect intensity data.

- Structure Solution : Use direct methods in SHELXS or SIR97 to generate initial phase models .

- Refinement : Refine atomic coordinates and thermal parameters with SHELXL , applying restraints for flexible dibenzylamino groups .

- Validation : Check for crystallographic disorder and hydrogen-bonding networks using WinGX or ORTEP-3 .

Critical Parameters :

- Resolution: Aim for <1.0 Å to resolve aromatic rings and substituents.

- R-factor: Target <0.05 for high-confidence models.

Advanced Research Questions

Q. How can researchers address discrepancies in reported solubility data for this compound?

Contradictions often arise from:

- Purity : Impurities (e.g., unreacted benzyl groups) alter solubility. Validate purity via HPLC or NMR before testing.

- Temperature Control : Small fluctuations (±1 K) significantly affect results. Use calibrated thermostatic baths.

- Method Variability : Compare gravimetric, spectrophotometric, and HPLC-based methods for consistency.

Case Study : For 4-(dimethylamino)benzoic acid, solubility in methanol varied by 15% between studies due to temperature calibration errors . Apply stringent protocols for the dibenzylamino analog.

Q. What strategies mitigate challenges in refining X-ray structures with flexible dibenzylamino substituents?

Flexible groups often exhibit crystallographic disorder :

- Restraints : Use SHELXL's DFIX and ISOR commands to stabilize benzyl group geometry .

- Multi-Conformer Models : Refine alternate conformations with occupancy parameters.

- Validation Tools : Cross-validate with Hirshfeld surface analysis (e.g., CrystalExplorer) to detect weak interactions stabilizing the lattice .

Example Refinement Table :

| Parameter | Value | Impact on Model Quality |

|---|---|---|

| Occupancy (disordered sites) | 0.7:0.3 | Reduces R-factor by ~0.02 |

| ISOR restraints (Benzyl) | 0.02 Ų | Controls thermal motion |

Q. How to design enzyme inhibition assays for this compound?

Methodology :

- Target Selection : Focus on enzymes with aromatic binding pockets (e.g., tyrosine kinases, carbonic anhydrases).

- Assay Conditions :

-

Use fluorescence-based assays (e.g., ANS displacement for hydrophobic binding sites).

-

Maintain pH 7.4 (physiological buffer) and 310 K.

- Data Analysis : Fit dose-response curves to calculate IC₅₀ values.

Troubleshooting Contradictory Results :

- Solvent Effects : DMSO >1% may denature proteins; use lower concentrations.

- Aggregation : Test for false positives via dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.